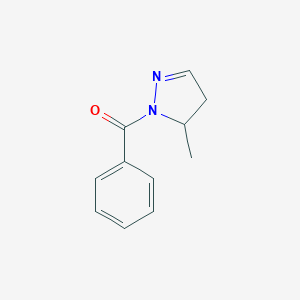![molecular formula C27H25NO5 B257857 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B257857.png)
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various neurodegenerative diseases.
Mecanismo De Acción
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting JNK, this compound can protect neurons from cell death and reduce inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can protect neurons from cell death, reduce inflammation in the brain, and improve motor function in animal models of neurodegenerative diseases. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is its specificity for the JNK signaling pathway, which makes it a useful tool for studying the role of this pathway in neurodegenerative diseases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the study of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic effects in neurodegenerative diseases, including clinical trials in humans. Another direction is to develop more potent and soluble JNK inhibitors based on the structure of this compound. Finally, this compound could be used as a tool to study the role of the JNK signaling pathway in other diseases, such as cancer and diabetes.
Métodos De Síntesis
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process involving several chemical reactions. The starting material for the synthesis is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethylbenzylamine to form the corresponding amide. The amide is then reduced to the corresponding amine, which is then reacted with 2-oxoethyl isocyanate to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic effects in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, this compound has been shown to protect neurons from cell death and improve motor function in animal models of these diseases.
Propiedades
Fórmula molecular |
C27H25NO5 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C27H25NO5/c1-17-7-8-18(2)20(13-17)16-28-22-6-4-3-5-21(22)27(31,26(28)30)15-23(29)19-9-10-24-25(14-19)33-12-11-32-24/h3-10,13-14,31H,11-12,15-16H2,1-2H3 |
Clave InChI |
GODKRHVVPVVLME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCCO5)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCCO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)




![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)